Z-Arg-Arg-pNA
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Overview
Description
Z-Arg-Arg-pNA: (Nα-Cbz-L-arginyl-L-arginine-4-nitroanilide) is a synthetic peptide substrate commonly used in biochemical assays. It is particularly known for its role as a chromogenic substrate for the enzyme Cathepsin B, a lysosomal cysteine protease involved in intracellular protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Arg-Arg-pNA typically involves the coupling of protected amino acids. The process begins with the protection of the amino group of L-arginine using a carbobenzoxy (Cbz) group. The protected L-arginine is then coupled with another molecule of L-arginine, followed by the attachment of the 4-nitroanilide group. The final product is purified through chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the peptide bonds and the functional groups .
Chemical Reactions Analysis
Types of Reactions: Z-Arg-Arg-pNA primarily undergoes hydrolysis reactions catalyzed by proteases such as Cathepsin B. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantified by measuring absorbance at 405 nm .
Common Reagents and Conditions:
Reagents: Proteases (e.g., Cathepsin B), buffer solutions (e.g., phosphate buffer)
Conditions: pH 6.0-7.5, temperature 37°C
Major Products: The major product of the hydrolysis reaction is p-nitroaniline, which is detected spectrophotometrically .
Scientific Research Applications
Chemistry: Z-Arg-Arg-pNA is used as a substrate in enzymatic assays to study the activity and specificity of proteases. It helps in understanding enzyme kinetics and inhibitor screening .
Biology: In biological research, this compound is used to investigate the role of Cathepsin B in various cellular processes, including protein degradation, antigen processing, and apoptosis .
Medicine: this compound is employed in diagnostic assays to measure Cathepsin B activity in clinical samples. Elevated levels of Cathepsin B are associated with neurological disorders such as Alzheimer’s disease and traumatic brain injury .
Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential drug candidates targeting proteases .
Mechanism of Action
Z-Arg-Arg-pNA acts as a substrate for Cathepsin B. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond between the arginine residues and the p-nitroanilide group. This reaction releases p-nitroaniline, which can be measured spectrophotometrically. The activity of Cathepsin B is quantified based on the amount of p-nitroaniline produced .
Comparison with Similar Compounds
Bz-Phe-Val-Arg-pNA: Another chromogenic substrate used for measuring protease activity.
pGlu-Phe-Leu-p-nitroanilide: Used for continuous measurements of enzymatic activity.
N-Cbz-L-Gln-p-nitrophenyl ester: Employed in enzymatic assays for protease activity.
Uniqueness: Z-Arg-Arg-pNA is unique due to its high specificity for Cathepsin B, making it an ideal substrate for studying this particular enzyme. Its ability to release a chromogenic product (p-nitroaniline) upon hydrolysis allows for easy and accurate quantification of enzyme activity .
Properties
Molecular Formula |
C26H36N10O6 |
---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C26H36N10O6/c27-24(28)31-14-4-8-20(22(37)33-18-10-12-19(13-11-18)36(40)41)34-23(38)21(9-5-15-32-25(29)30)35-26(39)42-16-17-6-2-1-3-7-17/h1-3,6-7,10-13,20-21H,4-5,8-9,14-16H2,(H,33,37)(H,34,38)(H,35,39)(H4,27,28,31)(H4,29,30,32)/t20-,21-/m0/s1 |
InChI Key |
UMXUPKWQORIVFR-SFTDATJTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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